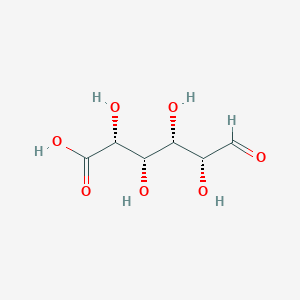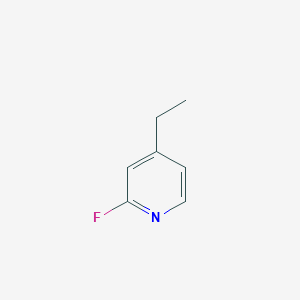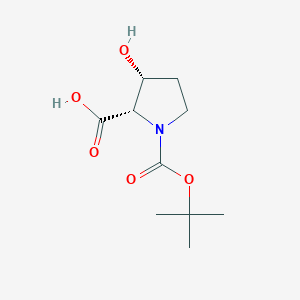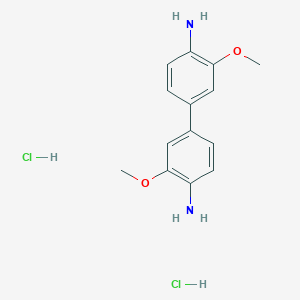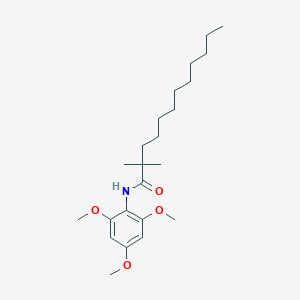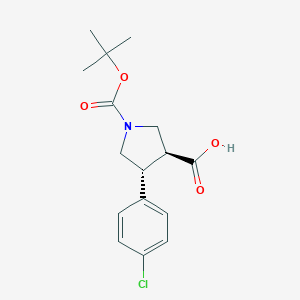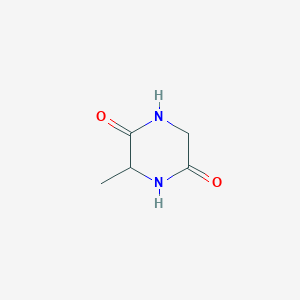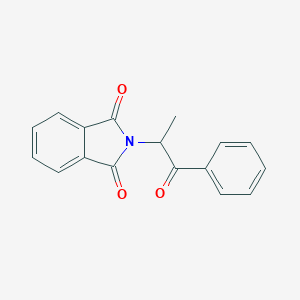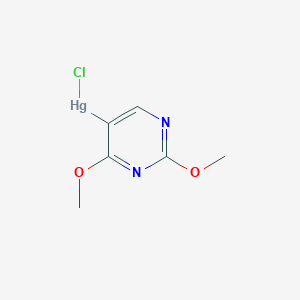
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury, also known as CDDPM, is a mercury-containing compound that has been widely studied for its potential use in scientific research.
作用机制
The mechanism of action of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury is not fully understood, but it is believed to involve the formation of a complex with mercury ions that can bind to various biomolecules such as proteins and DNA. This can lead to changes in cellular function and ultimately induce cell death.
生化和生理效应
Studies have shown that Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury can induce apoptosis in cancer cells by activating caspase enzymes and increasing reactive oxygen species (ROS) levels. It has also been shown to inhibit the growth of various cancer cell lines in vitro. However, the effects of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury on normal cells and tissues are not well understood and require further investigation.
实验室实验的优点和局限性
One of the advantages of using Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury in lab experiments is its high selectivity for mercury ions, which allows for accurate detection and measurement. However, the toxicity of mercury and the potential for Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury to bind to other biomolecules can limit its use in certain experiments.
未来方向
Future research on Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury could focus on its potential use in cancer therapy, as well as its effects on normal cells and tissues. Additionally, further investigation into the mechanism of action and potential biomolecular targets could lead to the development of new diagnostic and therapeutic tools.
合成方法
The synthesis of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury involves the reaction of 2,4-dimethoxypyrimidine with mercuric chloride in the presence of hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学研究应用
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting mercury ions in aqueous solutions and as a catalyst for organic reactions. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
123551-50-8 |
|---|---|
产品名称 |
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury |
分子式 |
C6H7ClHgN2O2 |
分子量 |
375.18 g/mol |
IUPAC 名称 |
chloro-(2,4-dimethoxypyrimidin-5-yl)mercury |
InChI |
InChI=1S/C6H7N2O2.ClH.Hg/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q;;+1/p-1 |
InChI 键 |
UJMFWLDWFIWFBI-UHFFFAOYSA-M |
SMILES |
COC1=NC(=NC=C1[Hg]Cl)OC |
规范 SMILES |
COC1=NC(=NC=C1[Hg]Cl)OC |
同义词 |
Mercury, chloro(2,4-dimethoxy-5-pyrimidinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



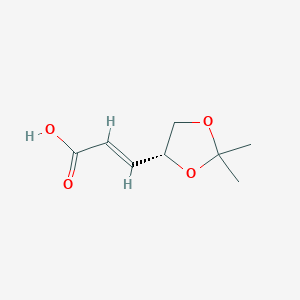
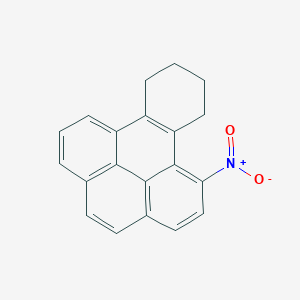
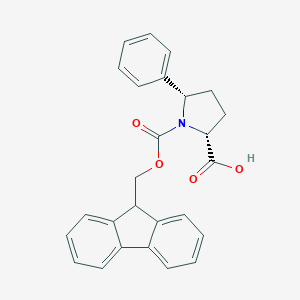
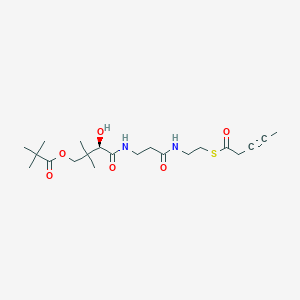
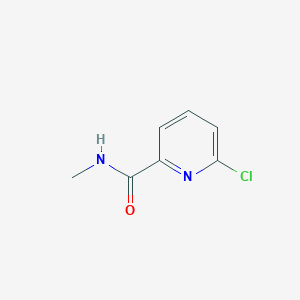
![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
